REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:3]=1[NH2:4].[Cl:12][C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][CH:21]=1)[C:16](Cl)=[O:17]>>[Cl:12][C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][CH:21]=1)[C:16]([NH:4][C:3]1[CH:5]=[C:6]([N+:9]([O-:11])=[O:10])[CH:7]=[CH:8][C:2]=1[Cl:1])=[O:17]
|
Name
|
|
Quantity
|
25.7 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
26.5 mmol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)Cl)C=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product was purified by silica gel chromatography (40% EtOAc/Hex)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |